Cas no 64068-76-4 (2-Bromo-1-(4-octylphenyl)-ethanone)

2-Bromo-1-(4-octylphenyl)-ethanone 化学的及び物理的性質
名前と識別子
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- Ethanone, 2-bromo-1-(4-octylphenyl)-
- 2-bromo-1-(4-octylphenyl)ethanone
- 2-Bromo-1-(4-octylphenyl)-ethanone
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計算された属性
- せいみつぶんしりょう: 310.09329
じっけんとくせい
- PSA: 17.07
2-Bromo-1-(4-octylphenyl)-ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B707135-250mg |
2-Bromo-1-(4-octylphenyl)-ethanone |
64068-76-4 | 250mg |
$ 219.00 | 2023-04-18 | ||
TRC | B707135-2.5g |
2-Bromo-1-(4-octylphenyl)-ethanone |
64068-76-4 | 2.5g |
$ 1619.00 | 2023-04-18 | ||
TRC | B707135-500mg |
2-Bromo-1-(4-octylphenyl)-ethanone |
64068-76-4 | 500mg |
$ 402.00 | 2023-04-18 | ||
TRC | B707135-1g |
2-Bromo-1-(4-octylphenyl)-ethanone |
64068-76-4 | 1g |
$ 800.00 | 2023-09-08 | ||
TRC | B707135-1000mg |
2-Bromo-1-(4-octylphenyl)-ethanone |
64068-76-4 | 1g |
$ 770.00 | 2023-04-18 |
2-Bromo-1-(4-octylphenyl)-ethanone 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
2-Bromo-1-(4-octylphenyl)-ethanoneに関する追加情報
Professional Introduction to 2-Bromo-1-(4-octylphenyl)-ethanone (CAS No. 64068-76-4)
2-Bromo-1-(4-octylphenyl)-ethanone, with the chemical identifier CAS No. 64068-76-4, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound, characterized by its brominated aromatic structure and an aliphatic side chain, has garnered attention due to its versatile applications in medicinal chemistry and material science. The presence of both bromine and an octylphenyl group makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The< strong> molecular structure of 2-Bromo-1-(4-octylphenyl)-ethanone consists of a central carbonyl group connected to a brominated benzene ring and an octyl side chain. This unique configuration allows for various chemical modifications, making it a preferred building block in synthetic chemistry. The< strong> bromine substituent provides a reactive site for further functionalization, while the< strong> octylphenyl moiety contributes to the compound's lipophilicity, which is often desirable in drug design.
In recent years, there has been a growing interest in the< strong> applications of 2-Bromo-1-(4-octylphenyl)-ethanone in pharmaceutical research. Its role as a precursor in the synthesis of bioactive molecules has been extensively studied. For instance, researchers have explored its utility in the preparation of kinase inhibitors, which are crucial in treating various types of cancer and inflammatory diseases. The< strong> bromine atom in this compound can be selectively modified through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl groups.
The< strong> octylphenyl group enhances the solubility and membrane permeability of derivatives, making them more suitable for oral administration. This property has been particularly useful in developing novel antiviral agents and antimicrobial compounds. Additionally, the< strong> carbonyl functionality can undergo reduction or oxidation reactions, allowing for further diversification of the molecular structure.
Recent studies have also highlighted the< strong> potential of 2-Bromo-1-(4-octylphenyl)-ethanone in material science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalytic systems. These complexes have shown promise in facilitating various organic transformations, including hydrogenation and oxidation reactions. The< strong> lipophilic nature of the compound also makes it suitable for applications in liquid crystals and organic electronics.
The< strong> synthesis of 2-Bromo-1-(4-octylphenyl)-ethanone typically involves the bromination of 1-(4-octylphenyl)ethanol or the condensation of 4-bromobenzaldehyde with octanol followed by oxidation. Advanced synthetic techniques, such as flow chemistry and microwave-assisted reactions, have been employed to improve yield and purity. These methods not only enhance efficiency but also minimize waste, aligning with green chemistry principles.
In conclusion, 2-Bromo-1-(4-octylphenyl)-ethanone (CAS No. 64068-76-4) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate in drug discovery and industrial applications. As research continues to uncover new methodologies and applications, this compound is poised to play an even greater role in advancing scientific innovation.
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